molecular formula C10H14ClNO B6197241 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2680537-06-6

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6197241
CAS No.: 2680537-06-6
M. Wt: 199.68 g/mol
InChI Key: SATQNWRQTFTLOK-UHFFFAOYSA-N
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Description

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound belonging to the benzoxazepine family. This compound is characterized by a benzene ring fused to an oxazepine ring, which is further modified with a methyl group at the 9th position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to form the benzoxazepine ring system. The reaction is usually carried out in the presence of a catalyst such as Cu(I) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to affect key signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,5-benzoxazepine: Another member of the benzoxazepine family with similar structural features.

    4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine]: A structurally related compound with a spiro configuration.

    2,2-dimethyl-2,3-dihydrobenzothiazepine: A benzothiazepine derivative with similar chemical properties.

Uniqueness

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and potential biological activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells distinguishes it from other similar compounds .

Properties

CAS No.

2680537-06-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9-7-11-5-6-12-10(8)9;/h2-4,11H,5-7H2,1H3;1H

InChI Key

SATQNWRQTFTLOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CNCCO2.Cl

Purity

95

Origin of Product

United States

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